1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its ability to inhibit specific kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and induce apoptosis. The molecular targets and pathways involved include CDK2/cyclin A2, which are essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have potential therapeutic applications.
Uniqueness
1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to its specific substitution pattern, which enhances its kinase inhibitory activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H17ClN6 |
---|---|
Molecular Weight |
328.80 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c1-21-15-12(10-20-21)16(19-11-18-15)23-8-6-22(7-9-23)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
YLMMGCNNLYGDJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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